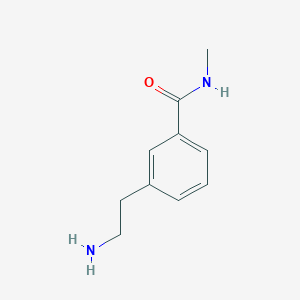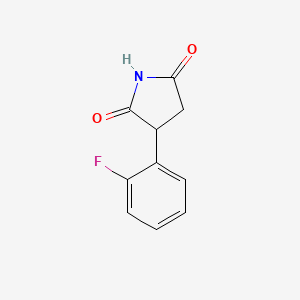
3-(2-Fluorofenil)pirrolidina-2,5-diona
Descripción general
Descripción
“3-(2-Fluorophenyl)pyrrolidine-2,5-dione” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is part of a class of molecules that have been widely used by medicinal chemists for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-(2-Fluorophenyl)pyrrolidine-2,5-dione”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in “3-(2-Fluorophenyl)pyrrolidine-2,5-dione” is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including “3-(2-Fluorophenyl)pyrrolidine-2,5-dione”, have been found to exhibit a wide range of biological activities . These activities are influenced by various factors, including the spatial orientation of substituents and the different stereoisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Fluorophenyl)pyrrolidine-2,5-dione” include a molecular weight of 193.17, a predicted density of 1.321±0.06 g/cm3, and a predicted boiling point of 357.2±42.0 °C .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
La pirrolidina-2,5-diona es un andamiaje versátil utilizado ampliamente por químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforico debido a la hibridación sp3 .
Tratamiento de enfermedades humanas
El anillo de pirrolidina y sus derivados, incluidas las pirrolidina-2,5-dionas, se informan en moléculas bioactivas con selectividad de diana para el tratamiento de enfermedades humanas .
Actividad anticonvulsiva
El anillo de pirrolidina-2,5-diona se considera un farmacoforo para muchos compuestos activos en el sistema nervioso central, pero se explora principalmente en términos de su actividad anticonvulsiva . Se ha sintetizado una nueva serie de derivados de 3-(2-clorofenil)- y 3-(3-clorofenil)-pirrolidina-2,5-diona-acetamida como posibles agentes anticonvulsivos .
Actividad analgésica
La misma serie de derivados de 3-(2-clorofenil)- y 3-(3-clorofenil)-pirrolidina-2,5-diona-acetamida también se ha sintetizado como posibles agentes analgésicos .
Propósitos terapéuticos
Se han preparado varias pirrolidina-2,5-dionas para fines terapéuticos como diabetes, inflamación, epilepsia, cáncer, dolor, depresión e infecciones .
Mecanismo De Acción
Mode of Action
3-(2-Fluorophenyl)pyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity
Biochemical Pathways
The inhibition of carbonic anhydrase isoenzymes by 3-(2-Fluorophenyl)pyrrolidine-2,5-dione affects various biochemical pathways. Carbonic anhydrases are involved in maintaining pH and fluid balance in the body, and their inhibition can lead to a range of downstream effects .
Pharmacokinetics
The compound’s predicted density is 1321±006 g/cm3, and its boiling point is predicted to be 3572±420 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione’s action primarily involve the inhibition of carbonic anhydrase isoenzymes. This inhibition can disrupt normal cellular processes and lead to various physiological effects .
Action Environment
The action, efficacy, and stability of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, given its predicted boiling point . Additionally, factors such as pH and the presence of other molecules in the environment could potentially influence its action and efficacy.
Direcciones Futuras
The pyrrolidine ring, as seen in “3-(2-Fluorophenyl)pyrrolidine-2,5-dione”, continues to be a versatile scaffold for the design of new compounds with different biological profiles . Future research will likely continue to explore the potential of these compounds in the treatment of various diseases .
Propiedades
IUPAC Name |
3-(2-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSZALYDZSHGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



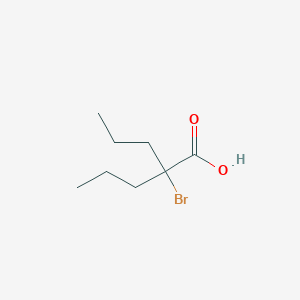
![2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate](/img/structure/B1523865.png)
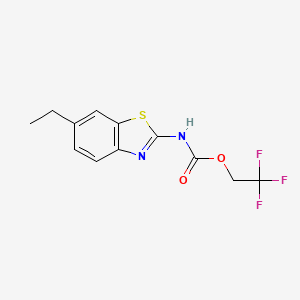

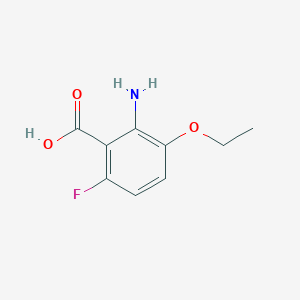
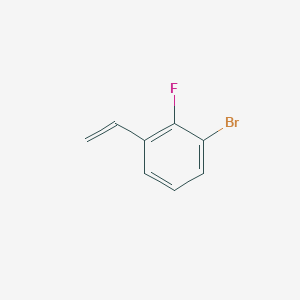
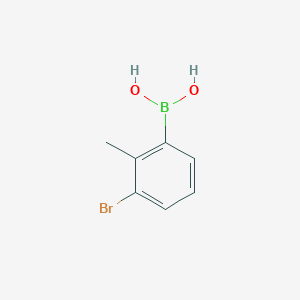
![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)
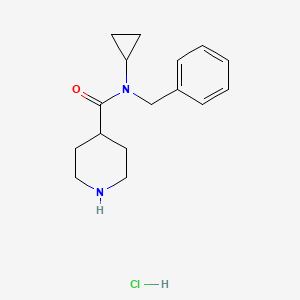


![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1523881.png)
